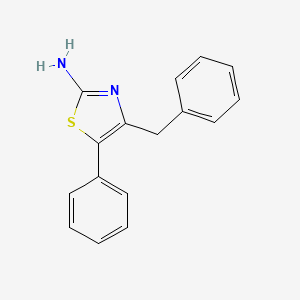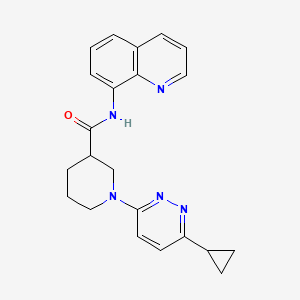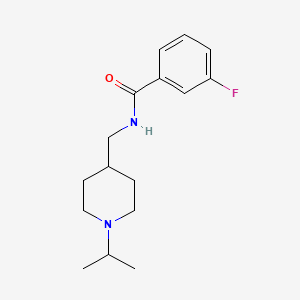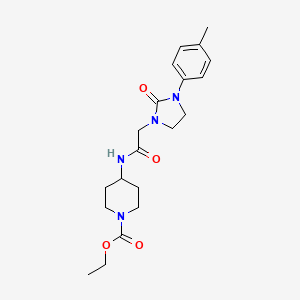![molecular formula C22H14N4O3S B2390177 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide CAS No. 895019-18-8](/img/structure/B2390177.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl group, a cyano group, and a pyridin-3-ylmethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxolo, benzo, thiazol, cyano, and pyridin groups would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group might undergo addition reactions, and the pyridin group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. Researchers synthesized it through a one-pot three-component reaction, involving sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines exhibited promising anticonvulsant activity in preclinical seizure models. Notably, analog 4h demonstrated significant therapeutic effects with an ED50 of 34.7 mg/kg in the MES test and 37.9 mg/kg in the sc PTZ test, along with a TD50 of 308.7 mg/kg .
Anticancer Potential
Although not extensively studied, compounds with a similar [1,3]dioxolo core have shown anticancer properties. For instance, derivatives containing a 1-benzo[1,3]dioxol-5-yl moiety exhibited good selectivity between cancer cells and normal cells . Additionally, certain analogs with a [1,3]dioxol-5-yloxy group demonstrated potent growth inhibition against human cancer cell lines .
Fluorescent Dyes
The [1,3]-dioxolo[4,5-f]benzodioxole core has been utilized in the synthesis of novel fluorescent dyes. These dyes are characterized by their photophysical properties and can be prepared from commercially available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene .
Anti-Tubercular Activity
Imidazole-containing compounds related to the [1,3]dioxolo core have been explored for their therapeutic potential. For example, 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole derivatives were evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds exhibited promising inhibition with IC50 values below 5 μM .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyano-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c23-10-14-3-5-16(6-4-14)21(27)26(12-15-2-1-7-24-11-15)22-25-17-8-18-19(29-13-28-18)9-20(17)30-22/h1-9,11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAFKKAOMHYTAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=C(C=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



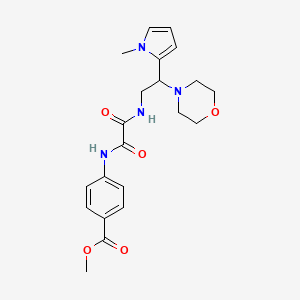

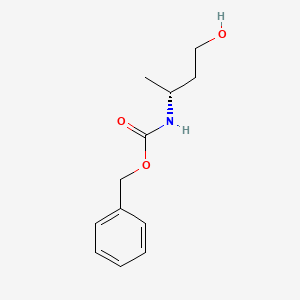


![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
